molecular formula C9H8Cl2O2 B1487544 1-(3,4-Dichloro-2-hydroxyphenyl)propan-1-one CAS No. 777067-72-8

1-(3,4-Dichloro-2-hydroxyphenyl)propan-1-one

Cat. No.: B1487544
CAS No.: 777067-72-8
M. Wt: 219.06 g/mol
InChI Key: GTXATAAOUWENOM-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-2-hydroxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C9H8Cl2O2 and its molecular weight is 219.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,4-dichloro-2-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-2-7(12)5-3-4-6(10)8(11)9(5)13/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXATAAOUWENOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dichloro-2-hydroxyphenyl)propan-1-one, also known as a derivative of phenolic compounds, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes the current research findings regarding its biological activity, supported by data tables and case studies.

This compound is characterized by its chlorinated phenolic structure, which contributes to its reactivity and biological interactions. The compound's chemical structure is as follows:

  • Chemical Formula : C10H8Cl2O2
  • CAS Number : 1533219-57-6

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Against Gram-Positive Bacteria

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Enterococcus faecalis64 µg/mL
Clostridium difficile64 µg/mL

The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showing a MIC of 32 µg/mL. This suggests that the compound could serve as a potential candidate for developing novel antibacterial agents targeting resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown promising results in reducing cell viability in non-small cell lung adenocarcinoma (A549) models.

Table 2: Anticancer Activity in A549 Cells

CompoundViability Reduction (%)p-value
Control100-
This compound21.2<0.0001
Cisplatin16.5<0.05

The incorporation of the 3,5-dichloro substitution significantly enhanced anticancer activity, leading to a reduction in A549 cell viability to 21.2% compared to controls . This highlights the compound's potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its effects involves interference with cellular processes in pathogens and cancer cells. It is believed to disrupt membrane integrity and induce apoptosis in cancer cells through oxidative stress pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the efficacy of various compounds against drug-resistant pathogens, this compound was tested alongside other derivatives. Results indicated that it outperformed standard antibiotics like chloramphenicol against MRSA strains .

Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment using MTT assays on A549 cells revealed that treatment with the compound led to significant reductions in cell viability compared to untreated controls. The study emphasized the structure-dependent nature of its anticancer activity .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 1-(3,4-Dichloro-2-hydroxyphenyl)propan-1-one exhibit antimicrobial properties. In vitro tests have shown effectiveness against various pathogens, including multidrug-resistant strains. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Case Study: Antimicrobial Screening

In a study involving the screening of 20 derivatives of the compound against WHO priority pathogens, several exhibited Minimum Inhibitory Concentration (MIC) values below 64 µg/mL, indicating promising antimicrobial activity. Notably, derivatives with additional functional groups showed enhanced efficacy compared to the parent compound .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 2: Anticancer Activity Summary

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
Breast Cancer15Induction of apoptosis via caspase activation
Lung Cancer25Cell cycle arrest at G2/M phase

Polymer Chemistry

This compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices improves resistance to thermal degradation.

Case Study: Polymer Synthesis

A research project demonstrated the synthesis of a polymer blend incorporating the compound, resulting in materials with improved tensile strength and thermal stability compared to conventional polymers. The study highlighted the potential for these materials in high-performance applications such as aerospace and automotive industries .

Photodegradation Studies

The environmental impact of chemical compounds is critical in assessing their safety and sustainability. Studies on the photodegradation of this compound reveal that it can undergo transformation under UV light exposure, leading to less toxic byproducts.

Table 3: Photodegradation Results

Light SourceDegradation Rate (%)Byproducts Identified
UV-C (254 nm)85Chlorinated phenols
Sunlight60Non-toxic aromatic compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.